molecular formula C24H23N3OS B2770964 (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 922820-41-5

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2770964
CAS No.: 922820-41-5
M. Wt: 401.53
InChI Key: MBAFJXGMWRCIQJ-UHFFFAOYSA-N
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Description

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C24H23N3OS and its molecular weight is 401.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity:

  • Compounds similar to the queried chemical, specifically thiazole and piperazine derivatives, have been synthesized and shown to exhibit moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
  • Similarly, derivatives involving benzothiazoles and piperazines have been developed and demonstrated variable antimicrobial activities against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anti-Parkinson's Screening:

  • Certain naphthalene and thiazolidinone derivatives have shown significant anti-Parkinson's activity in animal models, suggesting potential therapeutic applications in neurodegenerative disorders (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Antimycobacterial Chemotypes:

  • The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new anti-mycobacterial chemotype, with several compounds showing potential as low toxicity anti-tubercular agents (Pancholia et al., 2016).

Anticancer Evaluation:

  • Certain naphthalene derivatives have been synthesized and evaluated for their anticancer properties (Gouhar & Raafat, 2015).

Anticonvulsant Activity:

  • Novel naphthalen-2-yl acetate and diazaspiro derivatives have been developed as potential anticonvulsant agents, indicating their use in treating neurological disorders (Ghareb et al., 2017).

Properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-2-17-10-11-21-22(16-17)29-24(25-21)27-14-12-26(13-15-27)23(28)20-9-5-7-18-6-3-4-8-19(18)20/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAFJXGMWRCIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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